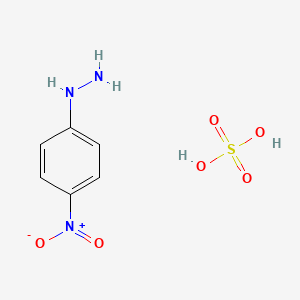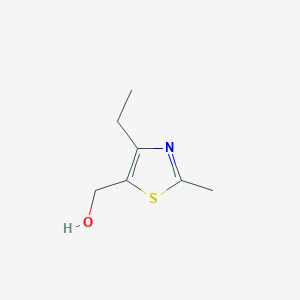![molecular formula C7H6ClNO3 B1455207 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL CAS No. 1305324-64-4](/img/structure/B1455207.png)
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL
Overview
Description
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring fused with a dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL typically involves the reaction of chloro-substituted pyridine derivatives with dioxin precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carboxylic acid
- 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine
- 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine
Uniqueness
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL is unique due to its specific chloro-substitution and the presence of a dioxin moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
7-chloro-3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCMLISTZUQOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C(=O)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




](/img/structure/B1455128.png)


![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)






![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)
